3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
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Description
3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
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Biological Activity
3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS Number: 866016-27-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H19N3O4
- Molecular Weight : 353.4 g/mol
- Structure : The compound features a complex structure with a methanobenzo[d]oxadiazocin core and nitro substituents that may influence its biological activity.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest potential pharmacological properties that warrant further investigation.
Antimicrobial Activity
Some studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- In vitro studies demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The specific mechanisms of action remain to be elucidated.
Anti-inflammatory Properties
The compound's structural features suggest it may possess anti-inflammatory properties. Research into related compounds indicates:
- Inhibition of pro-inflammatory cytokines has been observed in similar structures, which could imply that this compound might also modulate inflammatory pathways.
Cytotoxicity and Anticancer Potential
There is growing interest in the anticancer potential of oxadiazocin derivatives:
Case Studies and Research Findings
A review of literature reveals several notable findings regarding the biological activity of related compounds:
Study | Findings |
---|---|
Fortin et al. (2011) | Investigated sulfonate derivatives with similar structures; some showed lower toxicity than known anticancer drugs while maintaining efficacy against cancer cells. |
PMC4555383 (2015) | Highlighted the importance of substituent groups on the aromatic rings in influencing cytotoxicity and potential therapeutic applications. |
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects are still under investigation. Potential pathways include:
- Modulation of signaling pathways involved in inflammation and apoptosis.
- Interaction with cellular targets , potentially disrupting normal cellular functions in pathogens or cancer cells.
Properties
IUPAC Name |
10-(3,5-dimethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-6-12(2)8-14(7-11)21-18(23)20-16-10-19(21,3)26-17-5-4-13(22(24)25)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWLUNSXREREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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